![molecular formula C18H25N3O3 B13071912 tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl7-nicotinoyl-1,7-diazaspiro[35]nonane-1-carboxylate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the nicotinoyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl7-nicotinoyl-1,7-diazaspiro[35]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological targets. Its structure allows for the exploration of new binding sites and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The nicotinoyl group can interact with nicotinic receptors or enzymes, while the spirocyclic core provides structural stability and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the nicotinoyl group, which imparts additional functionality and potential biological activity. This distinguishes it from other similar spirocyclic compounds that lack this group.
Propiedades
Fórmula molecular |
C18H25N3O3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
tert-butyl 7-(pyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)21-12-8-18(21)6-10-20(11-7-18)15(22)14-5-4-9-19-13-14/h4-5,9,13H,6-8,10-12H2,1-3H3 |
Clave InChI |
GTFUZPWHMNXQHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC12CCN(CC2)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


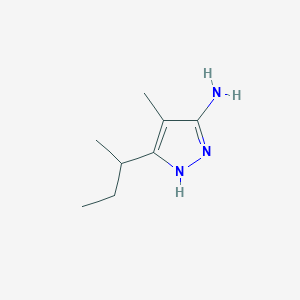
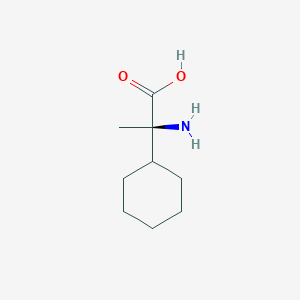
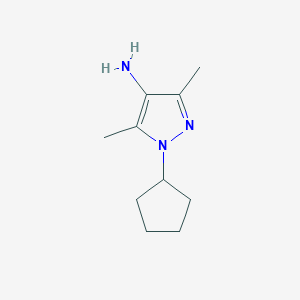
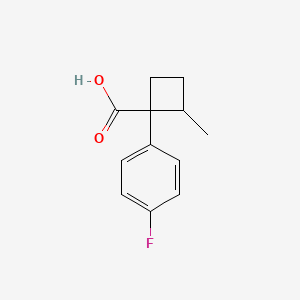
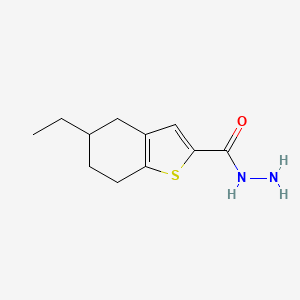
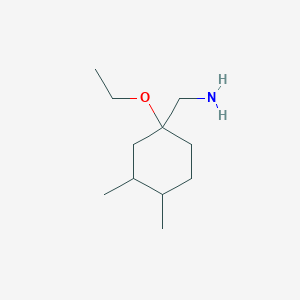
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
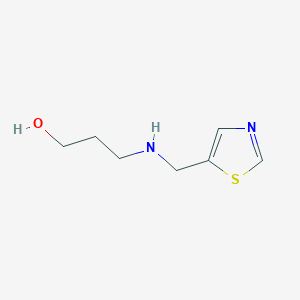

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
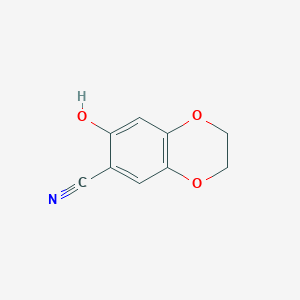
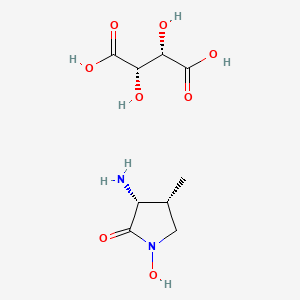
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)

